molecular formula C14H17N3O2 B11731711 2-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid

2-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid

Cat. No.: B11731711
M. Wt: 259.30 g/mol
InChI Key: OXNXTJXDXISZRO-UHFFFAOYSA-N
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Description

2-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid is an organic compound that features a pyrazole ring attached to a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the pyrazole and benzoic acid functionalities allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid typically involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with benzylamine, followed by a condensation reaction with benzoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the condensation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the benzoic acid moiety can interact with cellular receptors, modulating signal transduction pathways. These interactions result in the compound’s biological effects, such as anti-inflammatory and analgesic activities .

Comparison with Similar Compounds

  • 1-ethyl-1H-pyrazole-3-carboxylic acid
  • 2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid
  • 1-ethyl-1H-pyrazole-5-carboxylic acid

Comparison: Compared to similar compounds, 2-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid is unique due to the presence of both the pyrazole and benzoic acid functionalities. This dual functionality allows for a broader range of chemical reactivity and biological activity, making it a versatile compound in various applications .

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

2-[[(1-ethylpyrazol-3-yl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C14H17N3O2/c1-2-17-8-7-12(16-17)10-15-9-11-5-3-4-6-13(11)14(18)19/h3-8,15H,2,9-10H2,1H3,(H,18,19)

InChI Key

OXNXTJXDXISZRO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC=CC=C2C(=O)O

Origin of Product

United States

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